molecular formula C8H15O2- B1194180 Octanoate CAS No. 74-81-7

Octanoate

Cat. No. B1194180
CAS RN: 74-81-7
M. Wt: 143.2 g/mol
InChI Key: WWZKQHOCKIZLMA-UHFFFAOYSA-M
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Description

Octanoate, also known as caprylate, is a medium-chain fatty acid that is commonly found in milk, coconut oil, and palm kernel oil. It has been widely used in various fields, such as food, cosmetics, and pharmaceuticals. Recently, the scientific community has shown a growing interest in the potential benefits of octanoate in scientific research.

Scientific Research Applications

  • Oxidative Deterioration in Oils and Fats : Octanoate has been utilized to assay oxidative deterioration in oils and fats. It is particularly effective in measuring oxidative damage where initial peroxides have been destroyed, making it useful in assessing the quality of refined or deteriorated oils and fats (Peers & Swoboda, 1979).

  • Adipogenic Differentiation in Preadipocytes : Research on porcine preadipocytes indicates that octanoate can induce adipogenic differentiation and lipid accumulation. This study compared the effects of octanoate with those of rosiglitazone, a known activator of PPAR-γ, suggesting complex and gene-dependent actions of octanoate (Suzuki et al., 2013).

  • Functional Marker of Brain Activity : [1-14C]Octanoate has been used as a rapid functional marker for brain activity. Its autoradiographic pattern reflects differences in blood flow and energy metabolism, making it useful in studying functional brain anatomy (Rowley & Collins, 1985).

  • Intestinal Health in Fish : A study on Larimichthys crocea showed that dietary octanoate alleviated intestinal damage caused by excess soybean oil. It improved intestinal barrier function, reduced oxidative stress and inflammatory response, and rectified microbial dysbiosis, highlighting its potential role in vertebrate intestinal health (Zhang et al., 2022).

  • Gastric Emptying Assessment : Octanoate has been used in breath tests to assess gastric emptying. Although not universally accepted, recent methodologies have enhanced its comparability with established techniques, suggesting its potential as a diagnostic tool (Jackson & Bluck, 2005).

  • Aroma Composition in Wines : In the wine industry, octanoate compounds, specifically ethyl octanoate, have been identified as significant contributors to the aroma of New Zealand Pinot Noir wines, influencing red cherry and black cherry aromas (Tomasino et al., 2015).

  • Catalysis in Chemical Synthesis : Iron octanoate, combined with different aromatic N,N-donors, serves as a catalyst precursor for hydrosilylation of carbonyl compounds, suggesting its application in chemical synthesis (Muller et al., 2011).

  • Liver Function Assessment : [1-11C]Octanoate has been evaluated as a radiopharmaceutical for liver function assessment using positron emission tomography (PET), demonstrating its potential in clinical diagnostics (Yamamura et al., 1998).

  • Control of Hepatic Gluconeogenesis : Octanoate activates the gluconeogenic pathway in rat liver, affecting glucose production and indicating its relevance in metabolic studies (González‐Manchón et al., 1989).

  • Industrial Production of Octanoic Acid : Research on Escherichia coli demonstrates the production of 1-octanol from octanoic acid, highlighting its significance in the bio-production of industrially relevant compounds (Hernández Lozada et al., 2020).

properties

IUPAC Name

octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995277
Record name Octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanoate

CAS RN

74-81-7
Record name Octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dehesh et al. (1996, Plant J. 9(2):167-172) describe the expression of a FATB cDNA (Ch FATB2) from the Mexican shrub Cuphea hookeriana, which accumulates up to 75 mol % caprylate (C8:0) and caprate (C10:0) in its seed oil, in seeds of transgenic canola, which normally does not accumulate these fatty acids, resulting in the accumulation of caprylate (C8:0), caprate (C10:0) and laurate (C12:0) up to 11, 27 and 2 mol %, respectively.
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Synthesis routes and methods II

Procedure details

One gram of sodium octanoate and one gram of levofloxacin were dissolved in 100 ml water. The pH was slowly adjusted to 6.0 by the addition of 1 M HCl. As the pH decreased, levofloxacin became protonated formed an insoluble HIP with the negatively charged octanoate. The precipitate was gathered by filtration to remove excess levofloxacin, dissolved sodium octanoate/octanoic acid, and salt. The sample was lyophilized overnight.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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